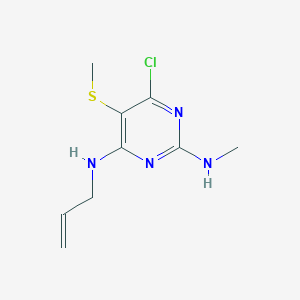
2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C9H9F3N2OS . Its average mass is 250.241 Da and its monoisotopic mass is 250.038773 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
The compound 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative, which serves as a precursor for various synthetic applications in medicinal and pharmaceutical industries. Pyrimidines, including its derivatives, are known for their broader synthetic applications due to their bioavailability. Recent research emphasizes the importance of hybrid catalysts in synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, through one-pot multicomponent reactions. These processes utilize a range of catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, to develop substituted pyrimidine derivatives with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Applications
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied, offering insights into developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Green Chemistry Approaches
The Biginelli Reaction, a one-pot synthesis method for dihydropyrimidinones (DHPMs), has been optimized using green chemistry principles. This approach emphasizes the synthesis of pyrimidine derivatives in an environmentally benign manner, utilizing various catalysts and solvent-free conditions to produce bioactive compounds efficiently. This method aligns with sustainable chemistry goals, producing compounds with wide pharmacological activities, including those derived from pyrimidine scaffolds (Panda, Khanna, & Khanna, 2012).
Medicinal Perspectives
Pyrimidine derivatives are also investigated for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) studies on these compounds highlight their role in addressing neurological disorders, suggesting their efficacy in mitigating adverse effects associated with anti-Alzheimer's drugs. This research direction underscores the pyrimidine nucleus's significance in developing therapeutics for neurological conditions, pointing towards ongoing advancements in drug development for cognitive disorders (Das et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-prop-2-enylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c1-3-4-16-8-13-6(9(10,11)12)5-7(15)14(8)2/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBSZURKOQIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

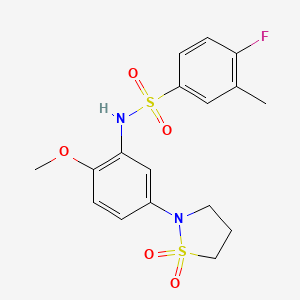
![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591411.png)



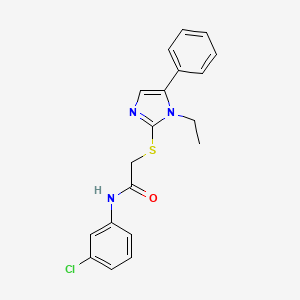
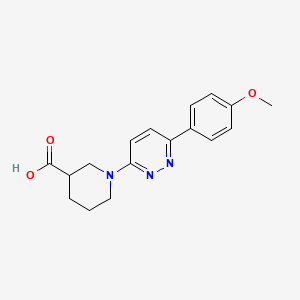
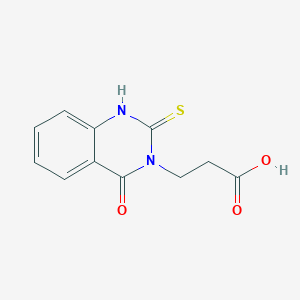
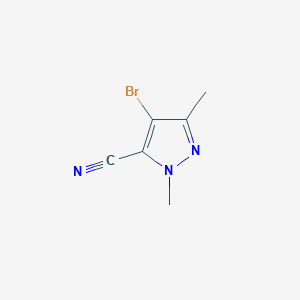
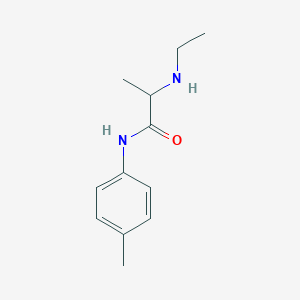
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2591429.png)
